molecular formula C4H4BrN3 B1521719 4-Amino-2-bromopyrimidine CAS No. 1160994-71-7

4-Amino-2-bromopyrimidine

Cat. No.: B1521719
CAS No.: 1160994-71-7
M. Wt: 174 g/mol
InChI Key: QILIOIATCPZRJQ-UHFFFAOYSA-N
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Description

4-Amino-2-bromopyrimidine is an organic compound with the molecular formula C4H4BrN3. It is a significant building block in the synthesis of various pharmaceutical and chemical compounds. This compound is used in scientific experiments to study its biological, physical, and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-bromopyrimidine typically involves the bromination of pyrimidine derivatives. One common method includes the reaction of 2-aminopyrimidine with bromine in the presence of a suitable solvent . Another approach involves the use of 4-bromopyrimidine as a starting material, which is then aminated under specific conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-bromopyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.

    Coupling Reactions: Palladium catalysts and bases like triethylamine are typically employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex heterocyclic compounds .

Scientific Research Applications

4-Amino-2-bromopyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromopyrimidine varies depending on its application. In biological systems, it often targets specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or antitumor properties .

Comparison with Similar Compounds

  • 2-Amino-4-bromopyridine
  • 4-Bromo-2-aminopyrimidine
  • 2-Amino-4-chloropyrimidine

Comparison: 4-Amino-2-bromopyrimidine is unique due to its specific bromine substitution at the 4-position of the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

2-bromopyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3/c5-4-7-2-1-3(6)8-4/h1-2H,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILIOIATCPZRJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671780
Record name 2-Bromopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160994-71-7
Record name 2-Bromo-4-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160994-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromopyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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